2-methoxy-N-(3-nitrophenyl)benzamide

Description

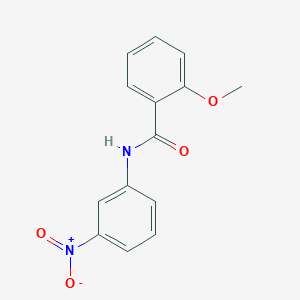

2-methoxy-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzamide, where the benzamide core is substituted with a methoxy group at the 2-position and a nitrophenyl group at the 3-position

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

2-methoxy-N-(3-nitrophenyl)benzamide |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-8-3-2-7-12(13)14(17)15-10-5-4-6-11(9-10)16(18)19/h2-9H,1H3,(H,15,17) |

InChI Key |

JZUXINQGRPQHNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-nitrophenyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 2-methoxybenzoic acid and 3-nitroaniline as products.

-

Basic Hydrolysis : NaOH (2M) at 70°C cleaves the amide bond, producing sodium 2-methoxybenzoate and 3-nitroaniline .

Reduction of Nitro Group

The nitro group (–NO₂) on the phenyl ring is reduced to an amine (–NH₂) using catalytic hydrogenation:

-

Catalytic Hydrogenation : H₂ gas with Pd/C (10% w/w) in ethanol at 50°C and 3 atm pressure yields 2-methoxy-N-(3-aminophenyl)benzamide .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions of its benzene ring:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to the methoxy group .

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, though this reaction is less commonly reported .

Substitution at the Amide Group

The amide nitrogen participates in nucleophilic substitution under specific conditions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ to form N-alkylated derivatives .

-

Acylation : Acetic anhydride in pyridine introduces acetyl groups at the amide nitrogen .

Oxidation and Stability

-

Methoxy Group Oxidation : Strong oxidizing agents (e.g., KMnO₄/H⁺) convert the methoxy group to a carbonyl, forming 2-carboxy-N-(3-nitrophenyl)benzamide .

-

Thermal Stability : Decomposes above 200°C without melting, indicating limited thermal stability .

Mechanistic Insights

-

Nitro Group Reduction : Proceeds via a stepwise electron transfer mechanism, where the nitro group is reduced to nitroso (–NO) and hydroxylamine (–NHOH) intermediates before forming the amine.

-

Electrophilic Substitution : The methoxy group’s +M effect directs nitration to the para position, while steric hindrance from the amide group limits ortho substitution .

Scientific Research Applications

Pharmaceutical Development

Research has indicated that 2-methoxy-N-(3-nitrophenyl)benzamide exhibits potential antimicrobial and antioxidant properties. Its derivatives have been investigated for various therapeutic effects, including:

- Anti-inflammatory : The compound shows promise in modulating inflammatory pathways.

- Anticancer : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation.

The compound's ability to interact with biological targets is crucial for its therapeutic potential. For instance, the reduction of the nitro group to an amino group can enhance its interaction with enzymes and receptors, potentially influencing various biochemical pathways.

Case Studies and Experimental Data

Several studies have assessed the biological activity of benzamide derivatives similar to this compound. Below is a summary of findings from relevant research:

Antiviral Activity

A study on related benzamide derivatives indicated significant antiviral activity against Hepatitis B virus (HBV). The following table summarizes comparative data on antiviral efficacy:

| Compound | IC50 (µM) | Selectivity Index (SI) | Target |

|---|---|---|---|

| IMB-0523 | 1.99 | 58 | HBV |

| Lamivudine | 7.37 | >440 | HBV |

This data suggests that certain derivatives exhibit potent antiviral properties with lower IC50 values than traditional antiviral drugs, indicating their potential as therapeutic agents .

Anticancer Potential

In vitro studies have shown that benzamide derivatives can inhibit cancer cell line proliferation significantly. Research involving similar compounds revealed their cytotoxic effects on various cancer models, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, the nitrophenyl group can interact with active sites of enzymes, leading to inhibition of their activity. The methoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

2-methoxy-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the 4-position.

2-methoxy-N-(3-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

2-carboxy-N-(3-nitrophenyl)benzamide: Similar structure but with a carboxylic acid group instead of a methoxy group.

Uniqueness

2-methoxy-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications.

Biological Activity

2-Methoxy-N-(3-nitrophenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and implications of this compound based on various research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a methoxy group and a nitrophenyl moiety, which are significant for its biological activity. The synthesis typically involves the reaction of 3-nitroaniline with appropriate acyl chlorides under controlled conditions to yield the desired benzamide derivative.

Anticancer Properties

Recent studies have indicated that derivatives of benzamides, including this compound, exhibit anticancer properties . For instance, research has shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines. The compound has been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating significant antiproliferative effects with IC50 values ranging from 10 to 33 nM .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10-33 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 23-33 | Induction of apoptosis |

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor . It has been noted to interact with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The inhibition of MAO A and MAO B can have implications in treating various neurological disorders .

Table 2: Inhibition Potency Against MAO Enzymes

| Enzyme | IC50 (nM) |

|---|---|

| MAO A | 126 |

| MAO B | 56 |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Interaction : The compound disrupts microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to its cytotoxic effects .

- Selective Enzyme Inhibition : The differential inhibition of MAO A and B suggests potential therapeutic applications in depression and anxiety disorders.

Case Studies and Research Findings

A notable study by Flaherty et al. highlighted the synthesis and biological evaluation of various benzamide derivatives, including this compound. Their findings indicated that modifications to the benzamide structure could significantly affect its cytotoxicity and selectivity towards cancer cells .

Another research effort focused on evaluating the compound's effectiveness against resistant strains of bacteria, showing promising antibacterial properties with inhibition zones comparable to standard drugs .

Q & A

Q. What are common synthetic routes for 2-methoxy-N-(3-nitrophenyl)benzamide, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions between 2-methoxybenzoic acid derivatives and 3-nitroaniline. A standard approach involves using coupling reagents like EDCI/HOBt or activating the acid as an acyl chloride (e.g., 2-methoxybenzoyl chloride) before reacting with 3-nitroaniline under basic conditions (e.g., pyridine or triethylamine) . Optimization focuses on temperature control (e.g., room temperature vs. reflux), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios to maximize yield and purity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm connectivity and substituent positions. For example, the methoxy group appears as a singlet at ~3.8 ppm (¹H), while aromatic protons split into distinct multiplets (δ 7.0–8.5 ppm) .

- IR : Key peaks include C=O stretch (~1660–1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1320 cm⁻¹), and N-H bending (~3200–3400 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (311.29 g/mol), with fragmentation patterns indicating nitro group stability .

Q. How does the nitro group at the 3-position influence the compound’s reactivity?

The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution at the para and ortho positions. It also enhances hydrogen-bonding capacity, affecting crystal packing (e.g., N–H···O interactions) and solubility in polar solvents. Reductive functionalization (e.g., nitro to amine) can be achieved using H₂/Pd-C or NaBH₄, enabling further derivatization .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods elucidate the solid-state structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and intermolecular interactions. For example, hydrogen bonds (N–H···O and C–H···O) stabilize the crystal lattice, with dnorm values from Hirshfeld surface analysis quantifying interaction strengths . Computational tools like SHELX refine structural models, while DFT calculations (e.g., B3LYP/6-311G(d)) predict electronic properties (HOMO-LUMO gaps, MEP maps) and validate experimental data .

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or occupancy factors require iterative refinement using software like SHELXL. Constraints (e.g., fixing isotropic displacement parameters for disordered solvent molecules) and validation tools (e.g., PLATON ADDSYM) ensure structural accuracy. For twinned crystals, algorithms in SHELXL or CRYSTALS deconvolute overlapping reflections .

Q. How do intermolecular interactions affect the compound’s biological or material applications?

Hydrogen-bonding networks (N–H···O, C–H···O) and π-π stacking influence supramolecular assembly, which is critical for designing co-crystals or drug-delivery systems. For example, strong N–H···O interactions in the crystal lattice correlate with enhanced thermal stability, as shown by TGA-DSC analysis .

Q. What advanced synthetic methods enable regioselective functionalization of this compound?

Directed ortho-metalation (DoM) using LDA or TMPLi allows selective substitution at the methoxy-adjacent position. Transition-metal catalysis (e.g., Pd-catalyzed C–H activation) introduces aryl or alkyl groups at specific sites, while protecting the nitro group with Boc or Fmoc strategies prevents unwanted reduction .

Methodological Recommendations

- Synthesis : Prioritize Schlenk techniques for moisture-sensitive reactions.

- Crystallization : Use slow evaporation (acetone/ethanol) for high-quality SC-XRD samples.

- Computational Analysis : Validate DFT results with experimental spectral data to minimize basis-set errors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.